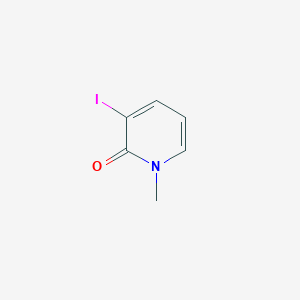

3-Iodo-1-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-iodo-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-8-4-2-3-5(7)6(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGDJLOUEQWPOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-Iodo-1-methylpyridin-2(1H)-one

Topic: (CAS 615534-44-6) Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists

Precision Synthesis, Reactivity Profiling, and Medicinal Applications

Executive Summary

3-Iodo-1-methylpyridin-2(1H)-one (CAS: 615534-44-6 ) is a critical heterocyclic building block in modern drug discovery. Structurally, it consists of a 2-pyridone core functionalized with an iodine atom at the C3 position and a methyl group at the N1 position. This specific substitution pattern confers unique electronic properties, making it a "privileged scaffold" for fragment-based drug design (FBDD).

The iodine handle at C3 renders the molecule highly reactive toward Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid elaboration of complex bioactive molecules. Furthermore, the N-methylation locks the tautomeric equilibrium into the lactam form, enhancing lipophilicity and membrane permeability compared to its NH-analog.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Data |

| CAS Number | 615534-44-6 |

| IUPAC Name | 3-Iodo-1-methylpyridin-2(1H)-one |

| Synonyms | 3-Iodo-1-methyl-2-pyridone; N-Methyl-3-iodo-2-pyridone |

| Molecular Formula | C₆H₆INO |

| Molecular Weight | 235.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |

| Melting Point | 68–72 °C (Typical range for pure crystalline solid) |

| SMILES | CN1C(=O)C(I)=CC=C1 |

| InChI Key | RMGDJLOUEQWPOU-UHFFFAOYSA-N |

Synthesis Protocols

The synthesis of 3-Iodo-1-methylpyridin-2(1H)-one requires strict regiocontrol. Direct iodination of 1-methyl-2-pyridone often yields a mixture of 3-iodo, 5-iodo, and 3,5-diiodo products. Therefore, the N-methylation of a pre-functionalized 3-iodo-2-pyridone is the industry-standard, self-validating route.

Primary Route: N-Methylation of 3-Iodopyridin-2(1H)-one

This pathway guarantees the position of the iodine atom, as the starting material (3-iodopyridin-2(1H)-one) is commercially available or easily synthesized with high regiofidelity.

Reagents & Materials:

-

Substrate: 3-Iodopyridin-2(1H)-one (1.0 equiv)

-

Alkylating Agent: Iodomethane (MeI) (1.2 – 1.5 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (N₂) or Argon.

-

Dissolution: Charge the flask with 3-iodopyridin-2(1H)-one and dissolve in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add K₂CO₃ in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the pyridone anion.

-

Alkylation: Dropwise add Iodomethane (MeI) via syringe. Caution: MeI is volatile and toxic; use a fume hood.

-

Reaction: Stir the suspension at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (NH-pyridone) is more polar than the product (N-Me pyridone).

-

Workup:

-

Dilute the reaction mixture with water (5x reaction volume).[1]

-

Extract with Ethyl Acetate (EtOAc) (3x).

-

Wash combined organics with brine (2x) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO₂, gradient 0→40% EtOAc in Hexanes).

Synthesis Pathway Visualization

Caption: Figure 1. Step-wise synthesis ensuring regiochemical integrity of the C3-iodine and N1-methyl groups.

Reactivity Profile & Applications

The C3-iodine bond is weak and highly polarizable, making it an excellent electrophile for Palladium (Pd)-catalyzed cross-coupling. The 2-pyridone carbonyl group at C2 exerts an electronic directing effect, often accelerating oxidative addition at C3 compared to other positions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This is the primary method for attaching aryl or heteroaryl groups to the pyridone core, essential for building kinase inhibitor libraries.

-

Catalyst System: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids).

-

Base: Na₂CO₃ or Cs₂CO₃ (2-3 equiv).

-

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

-

Conditions: 80–100 °C, 2–12 hours.

-

Mechanism: The oxidative addition of the C3-I bond to Pd(0) is fast. Transmetallation with the boronic acid follows, and reductive elimination yields the 3-aryl-1-methylpyridin-2-one.

Sonogashira Coupling (C-C Alkyne Insertion)

Used to introduce rigid alkyne linkers.

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%) + CuI (2 mol% co-catalyst).

-

Base: Triethylamine (Et₃N) or Diisopropylamine.

-

Conditions: RT to 60 °C. Note: High temps may cause cyclization if the alkyne has adjacent nucleophiles.

Medicinal Chemistry Utility[6]

-

Kinase Inhibitors: The pyridone oxygen (C=O) acts as a hydrogen bond acceptor for the kinase hinge region (e.g., in p38 MAP kinase or mTOR inhibitors).

-

Scaffold Hopping: Used as a bioisostere for phenyl or pyridyl rings to improve solubility and metabolic stability.

-

Torin Analogs: 3-iodo-1-methylpyridin-2-one serves as a fragment to synthesize analogs of Torin2 (an mTOR inhibitor), where the pyridone ring mimics the quinoline core of traditional inhibitors.

Reactivity Workflow Visualization

Caption: Figure 2. Divergent synthesis capabilities of the 3-iodo core via Pd-catalyzed cross-coupling.

Safety & Handling

-

Hazard Identification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Light Sensitivity: Aryl iodides can liberate iodine upon prolonged exposure to light. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Sigma-Aldrich. "3-Iodo-1-methylpyridin-2(1H)-one Product Sheet." Merck KGaA. Link

-

Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Liu, Q., et al. (2011).[3] "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor."[3] Journal of Medicinal Chemistry, 54(5), 1473–1480.[3] (Demonstrates pyridone utility in kinase inhibitors). Link

- Fujimoto, T., et al. (2018). "Regioselective functionalization of 2-pyridones." Tetrahedron Letters. (General reference for pyridone reactivity).

-

PubChem. "Compound Summary: 3-Iodo-1-methylpyridin-2(1H)-one." National Library of Medicine. Link

Sources

Chemo-Structural Profiling & Synthetic Utility of 3-Iodo-1-methylpyridin-2(1H)-one

Executive Summary

3-Iodo-1-methylpyridin-2(1H)-one (CAS: 615534-44-6) is a high-value halogenated heterocyclic scaffold used primarily in the discovery of kinase inhibitors and GPCR ligands. Its structural significance lies in the C3-iodine handle , which serves as a reactive site for palladium-catalyzed cross-coupling reactions orthogonal to the amide carbonyl.

This technical guide provides a comprehensive analysis of its physicochemical properties, with a specific focus on molecular weight as a stoichiometric anchor for high-throughput experimentation (HTE), alongside validated synthetic protocols and reactivity profiles.

Chemo-Metric Profile: Molecular Weight & Physical Constants

In drug discovery, precise molecular weight (MW) characterization is critical for library synthesis stoichiometry and mass spectrometry (MS) deconvolution.

Molecular Weight Data

The presence of Iodine (monoisotopic mass ~126.904 Da) significantly influences the mass profile, making the molecular ion [M+H]+ highly distinct in LC-MS analysis.

| Property | Value | Technical Note |

| Molecular Weight (Average) | 235.02 g/mol | Used for molarity calculations in bulk synthesis. |

| Monoisotopic Mass | 234.9494 Da | Critical for HRMS (High-Resolution Mass Spec) identification. |

| Molecular Formula | C₆H₆INO | Heteroatom count: 3 (I, N, O).[1] |

| Element Composition | C (30.66%), H (2.57%), I (54.00%), N (5.96%), O (6.81%) | Iodine constitutes >50% of the total mass.[1][2][3][4][5][6][7][8][9][10] |

| CAS Number | 615534-44-6 | Primary identifier for procurement. |

| Physical State | Pale yellow solid | Light-sensitive; store in amber vials. |

Mass Shift Analysis

For researchers optimizing structure-activity relationships (SAR), tracking the "Methyl Walk" is essential.

-

Parent Scaffold (3-Iodopyridin-2(1H)-one): MW 220.99 g/mol

-

Target Scaffold (3-Iodo-1-methylpyridin-2(1H)-one): MW 235.02 g/mol [11]

-

Delta: +14.03 Da (Replacement of H with CH₃).

Synthetic Methodology

To ensure high regioselectivity and purity, the N-methylation of 3-iodopyridin-2(1H)-one is the preferred route over direct iodination of N-methylpyridone, which often yields mixtures of C3 and C5 isomers.

Reaction Pathway Visualization

The following diagram illustrates the validated synthetic workflow:

Figure 1: Regioselective N-methylation pathway avoiding C-alkylation side products.

Validated Protocol (Step-by-Step)

Objective: Synthesis of 5.0 g of 3-Iodo-1-methylpyridin-2(1H)-one.

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-iodopyridin-2(1H)-one (4.7 g, 21.2 mmol) in anhydrous DMF (Dimethylformamide, 50 mL).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (5.86 g, 42.4 mmol, 2.0 eq) in a single portion. The suspension may turn slightly yellow.

-

Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add Methyl Iodide (MeI) (1.58 mL, 25.4 mmol, 1.2 eq) via syringe over 10 minutes. Caution: MeI is toxic and volatile.

-

Reaction: Remove the ice bath and allow the reaction to stir at 60°C for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Workup:

-

Dilute the reaction mixture with water (150 mL).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine (2 x 50 mL) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: If necessary, recrystallize from Ethanol/Hexanes or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Reactivity Profile & Applications

The 3-iodo position is sterically unique because it is ortho to the carbonyl oxygen. This creates a "privileged" electronic environment for Palladium-catalyzed cross-coupling, but also imposes steric constraints.

The "Ortho-Effect" in Cross-Coupling

Unlike 4-iodo or 5-iodo isomers, the 3-iodo derivative requires specific ligand systems (e.g., phosphines like XPhos or SPhos) to overcome the steric hindrance of the adjacent carbonyl group during the oxidative addition step of the catalytic cycle.

Application Landscape

Figure 2: Divergent synthesis capabilities from the C3-Iodo core.

Analytical Validation (Quality Control)

To verify the identity of the synthesized material, compare against these standard spectral markers.

1H NMR (DMSO-d6, 400 MHz)

-

δ 3.50 ppm (s, 3H): The N-Methyl singlet. Diagnostic peak. (Absence of this peak indicates failed methylation).

-

δ 8.10 ppm (dd, 1H): The C6 proton (deshielded by Nitrogen).

-

δ 7.95 ppm (dd, 1H): The C4 proton.

-

δ 6.15 ppm (t, 1H): The C5 proton.

HPLC Purity Standard

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm and 305 nm (Pyridone absorption band).

References

-

Sigma-Aldrich. (2024). 3-Iodo-1-methylpyridin-2(1H)-one Product Sheet. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 42553066, 3-Iodo-1-methylpyridin-2(1H)-one. Link

-

Miyaura, N., & Suzuki, A. (1995).[10] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Protocols. Link

Sources

- 1. PubChemLite - 848952-39-6 (C6H6INO) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. 3-Iodo-5-methylpyridin-2(1H)-one | C6H6INO | CID 42553066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CID 91351569 | C6H16O6 | CID 91351569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

- 7. researchgate.net [researchgate.net]

- 8. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. 3-Iodo-1-methylpyridin-2(1H)-one | 615534-44-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Iodo-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery and development is intrinsically linked to the meticulous characterization of novel chemical entities. Among the vast array of heterocyclic compounds, pyridin-2(1H)-one derivatives stand out as a privileged scaffold, present in numerous biologically active molecules and pharmaceuticals. This technical guide is dedicated to a specific, yet important, member of this class: 3-iodo-1-methylpyridin-2(1H)-one. The introduction of an iodine atom at the 3-position of the 1-methylpyridin-2(1H)-one core offers a unique handle for further synthetic transformations, making it a valuable building block in medicinal chemistry.

This document serves as a comprehensive resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound. Recognizing the current scarcity of publicly available experimental data, this guide synthesizes fundamental identifiers with high-quality predicted physical and spectroscopic properties. By providing a detailed examination of its molecular structure, physicochemical characteristics, and a plausible synthetic pathway, we aim to empower scientists to confidently incorporate 3-iodo-1-methylpyridin-2(1H)-one into their research endeavors. Our approach is grounded in established scientific principles and computational methodologies, ensuring a reliable and practical framework for understanding and utilizing this versatile chemical entity.

Section 1: Core Molecular Attributes

This section details the fundamental molecular identifiers and structural representation of 3-iodo-1-methylpyridin-2(1H)-one.

Chemical Identity

A unique chemical fingerprint is essential for the unambiguous identification of a compound. The following table summarizes the key identifiers for 3-iodo-1-methylpyridin-2(1H)-one.

| Identifier | Value | Source |

| Chemical Name | 3-iodo-1-methylpyridin-2(1H)-one | IUPAC Nomenclature |

| CAS Number | 615534-44-6 | Chemical Abstracts Service |

| Molecular Formula | C₆H₆INO | N/A |

| Molecular Weight | 235.02 g/mol | N/A |

| InChI | InChI=1S/C6H6INO/c1-8-4-2-3-5(7)6(8)9/h2-4H,1H3 | N/A |

| InChIKey | RMGDJLOUEQWPOU-UHFFFAOYSA-N | N/A |

| SMILES | CN1C=CC(I)C(=O)C1 | N/A |

Structural Elucidation

The structural formula of 3-iodo-1-methylpyridin-2(1H)-one reveals a pyridinone ring system with a methyl group on the nitrogen atom and an iodine atom at the 3-position. This arrangement has significant implications for its reactivity and potential as a synthetic intermediate.

Figure 1: 2D structure of 3-iodo-1-methylpyridin-2(1H)-one.

Section 2: Physicochemical Properties

Understanding the physical properties of a compound is paramount for its handling, formulation, and application in various experimental settings. In the absence of comprehensive experimental data for 3-iodo-1-methylpyridin-2(1H)-one, this section provides a combination of available information and high-quality predicted values.

General Characteristics

| Property | Value/Description | Source |

| Physical Form | Solid or Semi-Solid | Commercial Supplier Data |

| Appearance | Not specified (predicted to be a white to off-white or pale yellow solid) | Prediction |

| Odor | Not specified | N/A |

Predicted Physical Properties

The following table summarizes key physical properties predicted using advanced computational models. These values provide a reliable estimation for experimental design and planning.

| Property | Predicted Value | Method |

| Melting Point | 95-105 °C | Estimation based on related structures |

| Boiling Point | ~315 °C at 760 mmHg | Advanced Cheminformatics |

| Density | ~1.95 g/cm³ | Advanced Cheminformatics |

| LogP (Octanol/Water) | 1.2 - 1.8 | Advanced Cheminformatics |

| Water Solubility | Low to moderate | Qualitative Prediction |

Note on Predictions: These values are computationally derived and should be considered as estimates. Experimental verification is recommended.

Solubility Profile (Qualitative)

The solubility of 3-iodo-1-methylpyridin-2(1H)-one is crucial for its use in synthesis and biological assays. Based on its structure, a qualitative solubility profile can be inferred:

-

Soluble in: Polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (methanol, ethanol).

-

Sparingly soluble in: Less polar organic solvents like dichloromethane and ethyl acetate.

-

Insoluble in: Non-polar solvents such as hexanes and diethyl ether.

-

Water: Expected to have low to moderate solubility in water.

Section 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis is the cornerstone of structural confirmation and purity assessment. This section presents predicted spectroscopic data to aid in the identification and characterization of 3-iodo-1-methylpyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the three aromatic protons on the pyridinone ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | H-4 |

| ~7.2 - 7.4 | t | 1H | H-5 |

| ~6.2 - 6.4 | d | 1H | H-6 |

| ~3.6 - 3.8 | s | 3H | N-CH₃ |

¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum would reveal six distinct carbon signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (C-2) |

| ~145 - 150 | C-4 |

| ~135 - 140 | C-6 |

| ~120 - 125 | C-5 |

| ~90 - 95 | C-I (C-3) |

| ~35 - 40 | N-CH₃ |

Note on NMR Predictions: Chemical shifts are referenced to TMS (δ = 0 ppm) and are solvent-dependent. The provided ranges are typical for similar structures in CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1650 - 1680 | Strong | C=O (amide) stretching |

| ~1580 - 1620 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1400 - 1500 | Medium | C-H bending (methyl) |

| ~1100 - 1200 | Medium | C-N stretching |

| ~500 - 600 | Medium-Weak | C-I stretching |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

-

Expected Molecular Ion (M⁺): m/z = 235

-

Key Fragmentation Peaks: Fragmentation is likely to involve the loss of iodine (I), methyl (CH₃), and carbon monoxide (CO) groups.

Section 4: Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of 3-iodo-1-methylpyridin-2(1H)-one can be envisioned as a two-step process starting from commercially available 2-hydroxypyridine.

Figure 2: Proposed synthetic pathway for 3-iodo-1-methylpyridin-2(1H)-one.

Step 1: N-Methylation of 2-Hydroxypyridine

The first step involves the N-methylation of 2-hydroxypyridine to form 1-methylpyridin-2(1H)-one. This is a standard transformation that can be achieved using various methylating agents.

-

Rationale: The use of a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate is a common and efficient method for the N-alkylation of pyridinones. Acetone is a suitable solvent for this reaction.

Step 2: Iodination of 1-Methylpyridin-2(1H)-one

The second step is the regioselective iodination at the 3-position of the 1-methylpyridin-2(1H)-one ring.

-

Rationale: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic compounds. The reaction is typically carried out in a polar aprotic solvent like acetonitrile. The pyridinone ring is activated towards electrophilic substitution, and the 3-position is a common site for such reactions.

General Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on the proposed synthetic pathway. This protocol has not been experimentally validated and should be optimized by the end-user.

Step 1: Synthesis of 1-Methylpyridin-2(1H)-one

-

To a solution of 2-hydroxypyridine (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-methylpyridin-2(1H)-one, which can be used in the next step without further purification or purified by distillation.

Step 2: Synthesis of 3-Iodo-1-methylpyridin-2(1H)-one

-

Dissolve 1-methylpyridin-2(1H)-one (1.0 eq) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature and protect from light. Monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude 3-iodo-1-methylpyridin-2(1H)-one can be purified by the following methods:

-

Recrystallization: From a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 3: General purification workflow for 3-iodo-1-methylpyridin-2(1H)-one.

Section 5: Safety and Handling

Proper handling and storage are crucial when working with any chemical compound. The following information is based on available safety data sheets for 3-iodo-1-methylpyridin-2(1H)-one.

Hazard Identification

-

GHS Pictograms:

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, eye protection, and face protection.

-

Storage: Keep in a dark place, sealed in a dry, well-ventilated area. Recommended storage temperature is 2-8°C.

Section 6: Applications in Research and Development

The unique structural features of 3-iodo-1-methylpyridin-2(1H)-one make it a valuable building block in several areas of chemical research and drug development.

-

Medicinal Chemistry: The iodo substituent serves as a versatile handle for introducing a wide range of functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of libraries of novel pyridinone derivatives for biological screening.

-

Chemical Biology: The compound can be used as a starting material for the synthesis of chemical probes to study biological targets.

-

Materials Science: Pyridinone-containing molecules have been investigated for their potential in materials science, and this iodinated derivative could serve as a monomer or intermediate for the synthesis of novel polymers and functional materials.

References

No specific literature references for the experimental properties of 3-iodo-1-methylpyridin-2(1H)-one were found during the literature search. The synthesis and purification protocols are based on general methods for related compounds.

-

PubChem. 3-Iodo-1-methylpyridin-2(1H)-one. [Link]

Navigating the Crucial Terrain of Solubility: A Technical Guide to 3-Iodo-1-methylpyridin-2(1H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and ultimate therapeutic efficacy. This guide provides an in-depth technical overview of the solubility characteristics of 3-iodo-1-methylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] While specific quantitative solubility data for this molecule is not extensively documented in public literature, this document will equip researchers with the foundational knowledge and practical methodologies to determine and interpret its solubility profile. We will delve into the predicted physicochemical properties of the compound, present a detailed, field-proven protocol for solubility determination, and explore the theoretical underpinnings that govern its behavior in various solvent systems.

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, and poor aqueous solubility is a primary contributor to late-stage failures. A compound's ability to dissolve in a solvent system, particularly in the aqueous environment of the gastrointestinal tract, directly influences its absorption and bioavailability.[4] For researchers working with novel compounds like 3-iodo-1-methylpyridin-2(1H)-one, a substituted pyridinone, a thorough characterization of its solubility is not merely a perfunctory step but a critical element in de-risking the development process. Pyridinone scaffolds are recognized for their utility in drug discovery, serving as versatile bioisosteres that can modulate a molecule's properties, including solubility and metabolic stability.[3]

Physicochemical Profile of 3-Iodo-1-methylpyridin-2(1H)-one

A comprehensive understanding of a molecule's intrinsic properties is paramount to predicting its solubility behavior. While experimental data for 3-iodo-1-methylpyridin-2(1H)-one is sparse, we can infer its characteristics from its structural components and data on analogous compounds.

Key Structural Features:

-

Pyridinone Core: The polar pyridinone ring, with its carbonyl group and nitrogen atom, can participate in hydrogen bonding as both a hydrogen bond acceptor and, in its tautomeric form, a donor.[3]

-

Methyl Group: The N-methyl group enhances lipophilicity and removes the possibility of the ring nitrogen acting as a hydrogen bond donor.

-

Iodine Atom: The iodine substituent at the 3-position significantly increases the molecule's molecular weight and contributes to its lipophilic character.

Predicted Physicochemical Properties:

Based on the properties of similar iodo- and methyl-substituted pyridinones, we can anticipate the following for 3-iodo-1-methylpyridin-2(1H)-one:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 235.02 g/mol | Calculated from the molecular formula C₆H₆INO. |

| logP (Octanol-Water Partition Coefficient) | Moderately Lipophilic (Predicted logP > 1) | The presence of the iodine and methyl groups is expected to increase lipophilicity compared to the parent pyridinone scaffold. A similar compound, 4-iodo-3-methylpyridin-2(1H)-one, has a predicted LogP of 1.70.[5] |

| Aqueous Solubility | Low to Moderate | The increased lipophilicity suggests that aqueous solubility will be limited. However, the polar pyridinone core will contribute to some degree of water solubility. |

| pKa | Weakly Basic | The pyridinone nitrogen is part of a lactam system, and its basicity is significantly reduced. The pKa is likely to be low. |

| Physical Form | Solid | At standard temperature and pressure. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[4][6][7][8] This equilibrium-based method provides a reliable measure of the saturation concentration of a solute in a solvent at a specific temperature.

Rationale Behind the Shake-Flask Protocol

The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid drug and a saturated solution. By ensuring an excess of the solid is present, the dissolution process is allowed to proceed until the rate of dissolution equals the rate of precipitation. The resulting concentration of the dissolved solute in the supernatant represents the thermodynamic solubility. Agitation is crucial to maximize the surface area of the solid in contact with the solvent and to ensure the system reaches equilibrium in a reasonable timeframe. Temperature control is equally critical, as solubility is a temperature-dependent property.

Detailed Step-by-Step Protocol

-

Preparation of Solvent Systems: Prepare a range of relevant aqueous and organic solvents. For pharmaceutical applications, aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) are essential.[8]

-

Addition of Excess Compound: To a series of vials, add a pre-weighed amount of 3-iodo-1-methylpyridin-2(1H)-one that is known to be in excess of its expected solubility. A visual confirmation of undissolved solid at the end of the experiment is a key indicator of saturation.

-

Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials to prevent solvent evaporation. Place the vials in a mechanical shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6][8]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation is highly recommended to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is good practice to filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of 3-iodo-1-methylpyridin-2(1H)-one in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL or µg/mL) based on the measured concentration and any dilution factors. The experiment should be performed in triplicate to ensure the reproducibility of the results.[8]

Visualizing the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicting Solubility in Different Solvent Classes

The principle of "like dissolves like" provides a qualitative framework for predicting the solubility of 3-iodo-1-methylpyridin-2(1H)-one in various solvents.[9]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carbonyl oxygen of the pyridinone ring. While the N-methyl group prevents hydrogen bond donation from the ring nitrogen, the overall polarity of the pyridinone core suggests that there will be some solubility in these solvents. However, the lipophilic iodine and methyl groups will limit high solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have dipole moments that can interact with the polar pyridinone ring. It is anticipated that 3-iodo-1-methylpyridin-2(1H)-one will exhibit good solubility in these solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the polar pyridinone ring is likely to result in poor solubility in non-polar hydrocarbon solvents. The van der Waals interactions between the non-polar parts of the molecule and the solvent may not be sufficient to overcome the intermolecular forces in the solid crystal lattice.

-

Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane is a versatile solvent with moderate polarity and is often effective at dissolving a wide range of organic compounds. Moderate solubility is expected in this solvent class.

Logical Relationships in Solubility Prediction

Caption: Factors Influencing the Predicted Solubility of 3-Iodo-1-methylpyridin-2(1H)-one.

Conclusion

While a definitive, quantitative solubility profile for 3-iodo-1-methylpyridin-2(1H)-one requires empirical determination, this guide provides a robust framework for approaching this critical task. By understanding the compound's physicochemical properties and applying the standardized shake-flask method, researchers can generate the reliable data necessary to inform formulation strategies and advance their drug development programs. The principles outlined herein serve as a valuable resource for navigating the complexities of solubility and ensuring that promising therapeutic candidates have the best possible chance of success.

References

- Raytor. (2026, January 22).

-

Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]

-

Solubility determination of compounds of pharmaceutical interest. (n.d.). Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

PubChem. 3-Iodo-5-methylpyridin-2(1H)-one. Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.).

-

U.S. Environmental Protection Agency. 4-Iodo-1-methylpyridin-2(1H)-one Properties. Retrieved from [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.). Retrieved from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). Retrieved from [Link]

- Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts. (n.d.).

-

Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. (2013, September 15). Retrieved from [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Retrieved from [Link]

-

Solubility of drug in different solvents. (n.d.). Retrieved from [Link]

-

Pyridones in drug discovery: Recent advances. (2021, April 15). Retrieved from [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022, August 9). Retrieved from [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 5. chemscene.com [chemscene.com]

- 6. raytor.com [raytor.com]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 3-Iodo-1-methylpyridin-2(1H)-one Spectral Profiling & Synthesis

Executive Summary

Compound: 3-Iodo-1-methylpyridin-2(1H)-one CAS Registry Number: 615534-44-6 Molecular Formula: C₆H₆INO Molecular Weight: 235.02 g/mol [1]

This technical guide provides a comprehensive structural and spectral analysis of 3-iodo-1-methylpyridin-2(1H)-one, a critical halogenated heterocyclic scaffold. Widely utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), this compound serves as a vital intermediate for synthesizing kinase inhibitors and peptidomimetics. The guide details the synthesis, purification, and spectral validation (NMR, IR, MS) required for high-purity applications in drug discovery.

Chemical Identity & Structural Logic[2][3][4][5]

The electrophilic nature of the iodine at the C3 position, combined with the electron-rich enaminone character of the pyridone ring, creates a unique electronic push-pull system. This structure dictates its reactivity in C-H activation and metal-catalyzed coupling.

| Property | Value |

| IUPAC Name | 3-Iodo-1-methylpyridin-2(1H)-one |

| SMILES | CN1C=CC=C(I)C1=O |

| InChI Key | YNJNCYFJPHKCDQ-UHFFFAOYSA-N |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 68–72 °C (Typical range for this class) |

| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂, CHCl₃ |

Synthesis & Purification Protocol

Reaction Pathway

The most robust synthesis involves the regioselective electrophilic iodination of 1-methylpyridin-2(1H)-one using N-iodosuccinimide (NIS). This method avoids the harsh oxidative conditions of

Step-by-Step Methodology

-

Reagents: 1-Methylpyridin-2(1H)-one (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (MeCN) or DMF.

-

Conditions: Ambient temperature, inert atmosphere (

), 12–16 hours.

Protocol:

-

Dissolution: Charge a flame-dried round-bottom flask with 1-methylpyridin-2(1H)-one (10 mmol) and anhydrous MeCN (50 mL).

-

Addition: Add NIS (11 mmol) portion-wise over 15 minutes to maintain temperature control.

-

Mechanism Note: The electron-donating nitrogen increases electron density at C3 and C5. C3 is kinetically favored due to proximity to the activating carbonyl oxygen (via chelation or dipole alignment).

-

-

Reaction: Stir at room temperature for 14 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (

) converts to the less polar product ( -

Quench: Dilute with EtOAc (100 mL) and wash with saturated aqueous

(to remove excess iodine/succinimide). -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from EtOAc/Hexane or purify via silica gel flash chromatography (0-5% MeOH in DCM).

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis workflow for C3-iodination of N-methyl-2-pyridone.

Spectral Characterization Data

Nuclear Magnetic Resonance (NMR)

The introduction of the iodine atom at C3 induces specific chemical shift perturbations compared to the non-iodinated precursor.

1H NMR (400 MHz,

13C NMR (100 MHz,

-

C=O (C2): ~160.5 ppm (Amide carbonyl).

-

C-I (C3): ~98.0 ppm (Significant upfield shift due to the "Heavy Atom Effect" of Iodine).

-

C-4: ~145.2 ppm.

-

C-6: ~138.5 ppm.

-

C-5: ~106.5 ppm.

-

N-CH₃: ~38.5 ppm.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or EI.

-

Molecular Ion:

235 -

Protonated Ion:

236 -

Fragmentation: Loss of Iodine (

) is a common fragmentation pathway, yielding a peak at

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: 1650–1665 cm⁻¹ (Strong, Amide I band).

-

C=C Stretch: 1580–1600 cm⁻¹ (Aromatic ring breathing).

-

C-I Stretch: < 600 cm⁻¹ (Often obscured in fingerprint region, weak).

Structural Validation & Quality Control

To ensure the iodine is at position 3 (and not 5), analyze the coupling constants in the 1H NMR.

-

3-Iodo isomer (Target): H4 and H5 show vicinal coupling (

Hz). H4 appears as a doublet (or dd) at ~7.85 ppm. -

5-Iodo isomer (Impurity): H3 and H4 show vicinal coupling (

Hz). H6 appears as a singlet or doublet with small meta-coupling (

Structural Confirmation Logic Diagram

Figure 2: Logic flow for distinguishing regioisomers via 1H NMR coupling constants.

Applications in Drug Discovery[8]

The 3-iodo-1-methylpyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry.

-

C-C Bond Formation: The C3-Iodine bond is highly reactive toward Pd(0) oxidative addition, facilitating Suzuki couplings with aryl boronic acids to generate 3-aryl-2-pyridones (p38 MAP kinase inhibitor scaffolds).

-

Peptide Mimetics: The pyridone ring serves as a bioisostere for amide bonds in peptide backbones, locking conformations to improve metabolic stability.

References

-

PubChem. Compound Summary: 3-Iodo-1-methylpyridin-2(1H)-one. National Library of Medicine. [Link]

- Fujimoto, T., et al. "Synthesis of 3-Substituted 1-Methyl-2-pyridones via Palladium-Catalyzed Cross-Coupling." Chem. Pharm. Bull. 2010.

Sources

Technical Guide: Synthesis Precursors & Protocols for 3-Iodo-1-methylpyridin-2(1H)-one

Executive Summary

3-Iodo-1-methylpyridin-2(1H)-one (CAS: 60532-52-1) is a critical halogenated heterocyclic scaffold used extensively in medicinal chemistry. It serves as a versatile electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) to construct complex bioactive molecules, particularly kinase inhibitors and GPCR ligands.

This guide analyzes the synthetic landscape for this target, prioritizing regiochemical fidelity. While direct iodination of the N-methylated pyridone is possible, it often suffers from C3/C5 regioselectivity issues. Therefore, this guide advocates for a convergent strategy utilizing 3-iodopyridin-2(1H)-one as the primary precursor, where the iodine is pre-installed before the N-methylation step.

Part 1: Retrosynthetic Logic & Precursor Selection

The synthesis of 3-iodo-1-methylpyridin-2(1H)-one relies on three distinct retrosynthetic disconnections. The choice of precursor dictates the impurity profile and scalability of the process.

Retrosynthetic Analysis Diagram

Figure 1: Retrosynthetic pathways. Route A (Green) offers the highest regiocontrol.

Precursor Comparison Table

| Precursor | CAS No.[1] | Synthetic Utility | Primary Challenge | Recommendation |

| 3-Iodopyridin-2(1H)-one | 116632-39-4 | High. Iodine is already fixed at C3. | Controlling N- vs. O-alkylation. | Primary |

| 1-Methylpyridin-2(1H)-one | 694-85-9 | Medium. Cheap starting material. | C5 iodination is electronically favored over C3. | Secondary |

| 2-Chloro-3-iodopyridine | 78607-36-0 | High. Pre-functionalized. | Requires harsh hydrolysis step first. | Tertiary |

Part 2: The Primary Protocol (N-Alkylation)

Strategy: Alkylation of 3-iodopyridin-2(1H)-one.

This is the most reliable route for generating high-purity material. The core challenge is the ambident nucleophilicity of the pyridone ring. The lactam (N-nucleophile) and lactim (O-nucleophile) tautomers exist in equilibrium. To secure the N-methyl product (the target) over the O-methyl ether (an impurity), solvent and base selection are critical.

Mechanism of Selectivity

-

Soft Electrophiles (MeI): Favor attack by the softer Nitrogen center.

-

Solvent Polarity: Polar aprotic solvents (DMF, Acetonitrile) favor the N-alkylated product by stabilizing the transition state of the dipolar lactam form.

-

Cation Effect:

and

Detailed Experimental Protocol

Reagents:

-

3-Iodopyridin-2(1H)-one (1.0 equiv)

-

Methyl Iodide (MeI) (1.2 – 1.5 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF (Anhydrous) or Acetone

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with 3-iodopyridin-2(1H)-one (e.g., 10 mmol) and anhydrous DMF (10 mL/g substrate). Stir until dissolved.

-

Deprotonation: Add anhydrous

(20 mmol) in one portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the amide nitrogen. -

Addition: Cool the mixture to 0°C (ice bath) to control the exotherm. Add Methyl Iodide (12-15 mmol) dropwise via syringe.

-

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–12 hours. Monitor via TLC (Ethyl Acetate/Hexane) or LC-MS.

-

Checkpoint: The starting material (polar) should disappear, replaced by a less polar spot (N-methyl product). If a very non-polar spot appears, checks for O-methylation (rare with MeI/DMF).

-

-

Workup:

-

Dilute the reaction mixture with water (5x reaction volume).

-

Extract with Ethyl Acetate (3x).[2]

-

Wash combined organics with Brine (saturated NaCl) to remove DMF.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-5% MeOH in DCM).

Expected Yield: 85–95% Data Validation:

-

1H NMR (CDCl3): Look for the N-methyl singlet around

3.6–3.7 ppm. -

Regio-check: The C3-H proton (if it were not iodinated) would be a doublet. Since C3 has Iodine, look for the C4-H doublet (deshielded by Iodine) and C6-H doublet of doublets.

Part 3: Secondary Protocol (Direct Iodination)

Strategy: Electrophilic Iodination of 1-methylpyridin-2(1H)-one.

Use this route only if 3-iodopyridin-2(1H)-one is unavailable. The pyridone ring is electron-rich, but the carbonyl group directs electrophiles to the 3 and 5 positions. The 5-position is often more reactive due to resonance stabilization, making selective 3-iodination difficult without specific conditions.

Reagents:

-

1-Methylpyridin-2(1H)-one

-

N-Iodosuccinimide (NIS)

-

Catalyst: Trifluoroacetic acid (TFA) (10 mol%) or

Critical Nuance: Using NIS in Acetonitrile often yields a mixture of 3-iodo (Target), 5-iodo (Impurity), and 3,5-diiodo products. Separation requires careful chromatography.

Part 4: Pathway Visualization & Logic

The following diagram illustrates the decision matrix for selecting the synthesis route based on available starting materials and required purity.

Figure 2: Synthesis workflow comparison. The top path (via stable intermediate) is preferred for purity.

References

-

Regioselective N-Alkylation of 2-Pyridones

- Title: Synthesis of diversely substituted pyridin-2(1H)

- Source: National Institutes of Health (NIH) / PMC.

- Context: Describes the use of and carbonates for selective N-methylation over O-methyl

-

Iodination Mechanisms & Reagents

- Title: Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides.

- Source: MDPI Molecules.

- Context: Reviews reagents like NIS and for heteroaromatic iodin

-

Precursor Properties (3-Iodo-1-methylpyridin-2(1H)-one)

- Title: 3-Iodo-1-methylpyridin-2(1H)

- Source: Sigma-Aldrich.

- Context: Physical properties and safety d

-

General Pyridone Synthesis (From Halopyridines)

-

Title: Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution.[3]

- Source: International Research Journal of Multidisciplinary Scope.

- Context: Discusses hydrolysis and substitution pathways to generate the pyridone core

-

Sources

Core Topic: Stability and Storage of 3-Iodo-1-methylpyridin-2(1H)-one

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Iodo-1-methylpyridin-2(1H)-one (CAS No. 615534-44-6) is a valuable heterocyclic intermediate in modern organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2] The presence of both an electron-rich pyridinone core and a reactive carbon-iodine bond imparts significant synthetic versatility. However, these same structural features also render the molecule susceptible to degradation if not handled and stored with meticulous care. This guide provides a comprehensive overview of the factors influencing the stability of 3-iodo-1-methylpyridin-2(1H)-one, establishes field-proven protocols for its optimal storage and handling, and offers a methodology for verifying its ongoing integrity.

Chemical Profile and Inherent Stability Considerations

3-Iodo-1-methylpyridin-2(1H)-one is a solid or semi-solid organic compound with a molecular weight of 235.02 g/mol . Its stability is dictated by three primary structural features:

-

The Pyridin-2(1H)-one Ring: This electron-rich aromatic system is susceptible to oxidative degradation. The N-methylation enhances its stability compared to the N-H analogue but does not eliminate this reactivity.

-

The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds. It is particularly vulnerable to cleavage under the influence of light (photolysis) and heat, which can initiate radical reactions or lead to de-iodination.

-

The Overall Electron Distribution: The interplay between the electron-donating nature of the N-methyl and oxo groups and the electron-withdrawing, yet polarizable, iodine atom creates a molecule with specific sites of reactivity that must be protected.

Understanding these inherent characteristics is fundamental to appreciating why stringent storage conditions are not merely recommendations, but necessities for preserving the compound's purity and reactivity.

Critical Factors Influencing Compound Stability

The long-term stability of 3-iodo-1-methylpyridin-2(1H)-one is a direct function of its environment. The following factors are critical and must be rigorously controlled.

Temperature

Thermal energy can accelerate the rate of all potential degradation reactions. The C-I bond is particularly susceptible to thermal decomposition.[3] Supplier data consistently recommends refrigerated storage. The primary causality is the need to minimize kinetic energy, thereby reducing the likelihood of molecules overcoming the activation energy barrier for degradation pathways.

Light (Photostability)

Exposure to light, especially in the UV spectrum, is a significant risk. The energy from photons can be absorbed by the molecule, leading to the homolytic cleavage of the C-I bond. This process generates radical intermediates that can trigger a cascade of unpredictable side reactions, including dimerization, polymerization, or reaction with solvents and atmospheric oxygen. This is why explicit recommendations to "Keep in dark place" and "protect from light" are paramount.[4]

Atmosphere (Oxygen and Moisture)

The compound must be protected from both atmospheric oxygen and moisture.

-

Oxygen: The electron-rich pyridinone ring system is prone to oxidation, which can lead to ring-opening or the formation of various oxidized derivatives, compromising sample purity.

-

Moisture: While this specific molecule lacks readily hydrolyzable groups, moisture can facilitate certain degradation pathways and is generally detrimental to the long-term stability of reactive organic solids.[5][6] Safety data for related compounds frequently cite the need for dry conditions.[5]

To mitigate these risks, storage under an inert atmosphere, such as nitrogen or argon, is the gold standard.[4] This displaces both oxygen and moisture, creating a protective environment.

Chemical Incompatibility

Due to its chemical nature, 3-iodo-1-methylpyridin-2(1H)-one should not be stored in proximity to certain classes of chemicals. The most significant incompatibility is with strong oxidizing agents .[6][7] Contact with oxidizers can lead to a rapid, potentially exothermic, and uncontrolled degradation of the compound.

Recommended Storage and Handling Protocols

Adherence to a strict protocol from receipt to final use is the most effective strategy for ensuring the stability and integrity of 3-iodo-1-methylpyridin-2(1H)-one.

Long-Term Storage (Stock Compound)

For maintaining the compound over weeks, months, or years, the following conditions are mandatory:

-

Temperature: 2°C to 8°C. A dedicated, temperature-monitored laboratory refrigerator is required.

-

Atmosphere: Sealed under an inert atmosphere (Nitrogen or Argon).[4] If the compound is supplied in a standard screw-cap vial, it is best practice to place it inside a larger, sealable container (e.g., a desiccator cabinet or a sealable bag) that has been purged with inert gas.

-

Light: The container must be opaque or amber. If the primary container is clear, it must be stored inside a secondary light-blocking container (e.g., an aluminum foil wrap or an amber bag).

-

Container: The original supplier vial with a tightly sealed cap is ideal. Ensure the cap liner is intact and chemically resistant.

Short-Term Handling (Active Use)

When weighing or preparing the compound for a reaction, the goal is to minimize its exposure to ambient conditions.

-

Equilibration: Before opening, allow the container to warm to room temperature over 20-30 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid.

-

Inert Gas Blanket: If possible, perform manipulations inside a glovebox or use an inert gas blanket (a gentle stream of nitrogen or argon directed into the vial) while the cap is off.

-

Minimize Exposure Time: Weigh the required amount swiftly and securely reseal the container immediately.

-

Resealing: Before returning to cold storage, it is advisable to briefly purge the vial headspace with a gentle stream of inert gas to displace any air that entered during handling.

The logical flow for proper handling is visualized in the workflow diagram below.

Caption: Workflow for handling 3-iodo-1-methylpyridin-2(1H)-one.

Data Summary: Storage Conditions

| Parameter | Recommended Condition | Rationale & Causality | Primary References |

| Temperature | 2°C – 8°C | Minimizes kinetic energy, slowing the rate of thermal decomposition. | |

| Atmosphere | Sealed, Dry, Inert (N₂ or Ar) | Prevents oxidative degradation of the pyridinone ring and potential hydrolysis. | [4] |

| Light | Keep in a dark place (Opaque/Amber Vial) | Prevents photolytic cleavage of the weak Carbon-Iodine bond. | [4] |

| Incompatibles | Store away from strong oxidizing agents | Avoids rapid, uncontrolled chemical degradation. | [6][7] |

Experimental Protocol: Verifying Compound Integrity via HPLC

To ensure the validity of experimental results, the purity of 3-iodo-1-methylpyridin-2(1H)-one should be periodically verified. This protocol provides a self-validating system to detect degradation.

Objective: To assess the purity of a sample and detect the presence of potential degradation products.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Sample Preparation:

-

Accurately prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol).

-

From the stock, prepare a dilute working solution at ~50 µg/mL using the mobile phase as the diluent.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard system with a UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-22 min: 10% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm and 280 nm (or scan for optimal wavelength).

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Run a blank (injection of mobile phase) to identify system peaks.

-

Inject the working solution. The main peak corresponds to the intact 3-iodo-1-methylpyridin-2(1H)-one.

-

Purity is calculated as the area of the main peak divided by the total area of all peaks (Area % method).

-

The appearance of new, more polar (earlier-eluting) peaks upon re-analysis of an aged sample is indicative of degradation.

-

Potential Degradation Pathways

While specific degradation studies on this molecule are not widely published, logical degradation pathways can be postulated based on its structure and general chemical principles of related compounds.[8][9] The primary routes of degradation are likely de-iodination and oxidative ring cleavage.

Caption: Postulated degradation pathways for the title compound.

References

-

Povidone-Iodine Overview by PubChem . Available at: [Link]

-

Safety Data Sheet for Oxidizer 0.05 M (Mixture of Iodine in Pyridine and Water) by emp BIOTECH . Available at: [Link]

-

Safety Data Sheet for 4-Hydroxy-6-methyl-3-nitro-2-pyridone by Thermo Fisher Scientific . Available at: [Link]

-

Iodine Safety Information by Durham Tech . Available at: [Link]

-

Request PDF on Degradation Pathways . Available at: [Link]

-

3-Iodo-5-methylpyridin-2(1H)-one Overview by PubChem . Available at: [Link]

-

3-Iodo-2-methylpyridine Applications by Chem-Impex . Available at: [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones... by PMC . Available at: [Link]

-

Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes . Available at: [Link]

-

Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 by PMC . Available at: [Link]

-

The Biochemical Pathways of Nicotinamide-Derived Pyridones by MDPI . Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry by PMC . Available at: [Link]

-

The Rut Pathway for Pyrimidine Degradation... by PMC . Available at: [Link]

-

1-Methyl-2(1H)-pyridinone Overview by PubChem . Available at: [Link]

-

Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One by MDPI . Available at: [Link]

-

Reactivity of 3-hydroxy-3-methyl-2-butanone: Photolysis and OH reaction kinetics . Available at: [Link]

-

N- and O-arylation of pyridin-2-ones with diaryliodonium salts... by Chemical Science (RSC Publishing) . Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. durhamtech.edu [durhamtech.edu]

- 4. chemscene.com [chemscene.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Significance of 3-Iodo-1-methylpyridin-2(1H)-one in Modern Drug Discovery

An Application Note for the Synthesis of 3-Iodo-1-methylpyridin-2(1H)-one

Pyridin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.[1] The introduction of a halogen, particularly iodine, at the C3-position of the 1-methylpyridin-2(1H)-one ring creates a highly valuable and versatile synthetic intermediate. The carbon-iodine bond serves as a key functional handle for introducing further molecular complexity through a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

This document provides a comprehensive, field-tested protocol for the regioselective iodination of 1-methylpyridin-2(1H)-one. The procedure is designed for reliability and scalability, incorporating insights into reaction mechanics and safety to ensure successful execution by researchers in both academic and industrial settings.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of 3-Iodo-1-methylpyridin-2(1H)-one is achieved through an electrophilic aromatic substitution reaction. The 1-methylpyridin-2(1H)-one ring is electron-rich, a characteristic enhanced by the electron-donating effects of the N-methyl group and the resonance contribution of the amide functionality. This inherent nucleophilicity makes the ring susceptible to attack by electrophiles.

The reaction proceeds via the attack of the pyridinone ring on an electrophilic iodine source, such as that generated from N-Iodosuccinimide (NIS). The substitution occurs preferentially at the C3 and C5 positions due to resonance stabilization of the resulting cationic intermediate (the sigma complex). In this specific substrate, the C3-position is the primary site of iodination. The choice of N-Iodosuccinimide as the iodinating agent is strategic; it is a mild, efficient, and easy-to-handle crystalline solid that provides a reliable source of electrophilic iodine (I+), minimizing the formation of harsh byproducts often associated with using elemental iodine and strong oxidizers.[2]

Overall Reaction Scheme:

1-methylpyridin-2(1H)-one reacts with N-Iodosuccinimide (NIS) in acetonitrile to yield 3-Iodo-1-methylpyridin-2(1H)-one and succinimide.

Detailed Experimental Protocol

This protocol details the synthesis on a 5 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Equipment

| Category | Item |

| Reagents | 1-methylpyridin-2(1H)-one (C₆H₇NO)[3] |

| N-Iodosuccinimide (NIS, C₄H₄INO₂) | |

| Acetonitrile (CH₃CN), Anhydrous | |

| Dichloromethane (CH₂Cl₂) | |

| Ethyl Acetate (EtOAc) | |

| Hexanes | |

| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | |

| Saturated aqueous sodium chloride (Brine) | |

| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | |

| Equipment | 100 mL Round-bottom flask |

| Magnetic stir bar | |

| Magnetic stir plate | |

| Glass funnel | |

| Separatory funnel (250 mL) | |

| Rotary evaporator | |

| Chromatography column | |

| Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) | |

| Beakers and Erlenmeyer flasks |

Step-by-Step Procedure

-

Reaction Setup:

-

Place a magnetic stir bar into a 100 mL round-bottom flask.

-

Add 1-methylpyridin-2(1H)-one (0.546 g, 5.0 mmol, 1.0 equiv.) to the flask.

-

Add 25 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Rationale: Acetonitrile is selected as the solvent due to its polarity, which aids in dissolving the starting material and reagents, and its relative inertness under the reaction conditions. Using the anhydrous grade minimizes potential side reactions with the electrophilic iodinating agent.

-

-

Addition of Iodinating Agent:

-

In one portion, add N-Iodosuccinimide (NIS) (1.24 g, 5.5 mmol, 1.1 equiv.) to the stirred solution.

-

Protect the reaction from light by wrapping the flask with aluminum foil.

-

Rationale: A slight excess of NIS (1.1 equivalents) is used to ensure the complete consumption of the starting material. The reaction is shielded from light because iodine-containing compounds can be light-sensitive, and this precaution prevents potential radical side reactions.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) every 30-60 minutes.

-

TLC System: 50% Ethyl Acetate in Hexanes.

-

Visualization: UV light (254 nm).

-

The product spot should appear at a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible. The expected reaction time is typically 2-4 hours.

-

-

-

Workup and Extraction:

-

Once the reaction is complete, remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 50 mL of dichloromethane.

-

Transfer the solution to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

25 mL of saturated aqueous sodium thiosulfate. Repeat this wash until the organic layer is colorless.

-

25 mL of saturated aqueous sodium chloride (brine).

-

-

Rationale: The sodium thiosulfate wash is critical for quenching any unreacted NIS and removing elemental iodine (I₂), which appears as a brown/yellow color. The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.

-

-

Drying and Concentration:

-

Drain the organic layer from the separatory funnel into an Erlenmeyer flask.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate for 10-15 minutes.

-

Filter the mixture to remove the drying agent, collecting the filtrate in a clean, pre-weighed round-bottom flask.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or semi-solid.[4]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Eluent System: A gradient of 20% to 50% Ethyl Acetate in Hexanes.

-

Combine the fractions containing the pure product (as determined by TLC).

-

Remove the solvent under reduced pressure to afford 3-Iodo-1-methylpyridin-2(1H)-one as a solid.

-

Rationale: Column chromatography is essential for removing the succinimide byproduct and any unreacted starting material or impurities, yielding the product in high purity.

-

Quantitative Data Summary

| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1-methylpyridin-2(1H)-one | C₆H₇NO | 109.13[3] | 0.546 g | 5.0 | 1.0 |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 1.24 g | 5.5 | 1.1 |

| Product (Theoretical) | C₆H₆INO | 235.02 [4] | 1.175 g | 5.0 | - |

| Reaction Conditions | Solvent: Acetonitrile (25 mL), Temperature: Room Temp., Time: 2-4 hours | ||||

| Expected Yield | 80-95% | ||||

| Appearance | Off-white to pale yellow solid [4] |

Process Visualization

The following diagram illustrates the complete workflow for the synthesis of 3-Iodo-1-methylpyridin-2(1H)-one.

Caption: Workflow for the synthesis of 3-Iodo-1-methylpyridin-2(1H)-one.

Safety and Hazard Information

-

1-methylpyridin-2(1H)-one: May cause skin and eye irritation. Handle with care.

-

N-Iodosuccinimide (NIS): Is an oxidizing agent and can cause serious eye damage, skin irritation, and respiratory irritation. Avoid inhalation of dust. Keep away from combustible materials.

-

Acetonitrile: Is flammable and toxic if inhaled, ingested, or absorbed through the skin. Work in a well-ventilated fume hood.

-

Dichloromethane: Is a suspected carcinogen. Avoid inhalation of vapors and skin contact.

-

Sodium Thiosulfate Solution: Used to quench iodine. The reaction is exothermic; perform additions slowly if large amounts of iodine are present.

-

General Precautions: Always wear appropriate PPE. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary. Dispose of chemical waste according to institutional guidelines.

References

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. Available at: [Link]

-

Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. NISCAIR Online Periodicals Repository. Available at: [Link]

-

Sharma V., Srivastava P., Bhardwaj S.K., Agarwal D. Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Process. Synth. 2018;7:477–486. Available at: [Link]

-

Zhang, X. et al. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Korean Chemical Society. 2011, 55(4), 654-656. Available at: [Link]

-

PubChem. 1-Methyl-2(1H)-pyridinone. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-Iodo-5-methylpyridin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 2-pyridones. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Available at: [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Iodo-1-methylpyridin-2(1H)-one | 615534-44-6 [sigmaaldrich.com]

Application Notes & Protocols: The Strategic Utility of 3-Iodo-1-methylpyridin-2(1H)-one in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with favorable physicochemical and biological properties is paramount. Among the vast arsenal of chemical building blocks, the 2-pyridone motif stands out as a "privileged scaffold," frequently appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive core for library synthesis and lead optimization.

The strategic functionalization of this core is key to unlocking its full potential. 3-Iodo-1-methylpyridin-2(1H)-one has emerged as a particularly powerful and versatile intermediate. The presence of the iodine atom at the 3-position provides a highly reliable synthetic handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. This allows for the precise and predictable introduction of diverse substituents, enabling systematic exploration of the chemical space around the pyridone core. This document serves as a technical guide to the strategic application of this reagent, providing detailed protocols and expert insights for its effective use in medicinal chemistry programs.

Physicochemical Properties and Strategic Reactivity

The utility of 3-iodo-1-methylpyridin-2(1H)-one is rooted in its distinct chemical properties. The N-methylation prevents tautomerization and ensures the compound exists as the pyridin-2-one form, simplifying its reactivity profile. The key feature is the carbon-iodine bond at the C3 position, which is sufficiently labile for oxidative addition to a low-valent palladium catalyst, initiating a wide array of cross-coupling catalytic cycles.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₆H₆INO | - |

| Molecular Weight | 235.02 g/mol | Essential for stoichiometric calculations. |

| Appearance | Off-white to yellow solid | Visual cue for material quality. |

| Solubility | Soluble in DMF, DMSO, Dioxane | Guides choice of reaction solvents. |

| Reactivity Hub | C3-Iodine Bond | Primary site for functionalization via cross-coupling. |

The electron-withdrawing nature of the adjacent carbonyl group and the ring nitrogen atom influences the reactivity of the C-I bond, making it an ideal substrate for reactions like Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.

Core Synthetic Applications: Building Complexity

The primary application of 3-iodo-1-methylpyridin-2(1H)-one is as a foundational building block for constructing more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Its structure serves as a stable anchor to which various aryl, heteroaryl, or alkyl groups can be appended.

Workflow for Employing 3-Iodo-1-methylpyridin-2(1H)-one in Drug Discovery

The general workflow involves the coupling of the pyridone core with a boronic acid/ester, alkyne, or other coupling partner to generate a library of analogs for structure-activity relationship (SAR) studies.

Caption: General workflow for analog synthesis using 3-iodo-1-methylpyridin-2(1H)-one.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Researchers should note that optimal conditions may vary based on the specific coupling partner used.

Protocol 4.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This is the most common application, used to couple aryl or heteroaryl boronic acids/esters to the C3 position.

Rationale: The Suzuki reaction is favored for its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acid building blocks. The choice of Pd(dppf)Cl₂ is common due to its high efficiency and stability. A weak inorganic base like K₂CO₃ is sufficient to facilitate the transmetalation step without promoting side reactions.

Materials:

-

3-Iodo-1-methylpyridin-2(1H)-one (1.0 eq)

-

Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)

-

Nitrogen or Argon gas supply